4-hydroxy-N-[4-(phenylamino)phenyl]piperidine-1-carbothioamide
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Overview
Description
4-hydroxy-N-[4-(phenylamino)phenyl]piperidine-1-carbothioamide is a complex organic compound that features a piperidine ring substituted with a hydroxy group and a phenylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-N-[4-(phenylamino)phenyl]piperidine-1-carbothioamide typically involves multi-step organic reactions. One common method starts with the preparation of the piperidine ring, followed by the introduction of the hydroxy and phenylamino groups. The final step involves the formation of the carbothioamide group. Reaction conditions often include the use of solvents like ethanol or dimethylformamide and catalysts such as palladium or rhodium .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the potential toxicity of some intermediates and reagents used in the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-hydroxy-N-[4-(phenylamino)phenyl]piperidine-1-carbothioamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The phenylamino group can be reduced to an amine.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions often involve the use of strong bases like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions include ketones, amines, and various substituted piperidines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-hydroxy-N-[4-(phenylamino)phenyl]piperidine-1-carbothioamide has several scientific research applications:
Chemistry: Used as a reactant in the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific chemical properties
Mechanism of Action
The mechanism of action of 4-hydroxy-N-[4-(phenylamino)phenyl]piperidine-1-carbothioamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include the inhibition of signal transduction processes or the modulation of neurotransmitter release .
Comparison with Similar Compounds
Similar Compounds
- N-phenylpiperidin-4-amine
- 1-N-Boc-4-(phenylamino)piperidine
- Norfentanyl
- Cannabidiol
- BMK glycidic acid and its esters
- 3-oxo-2-phenylbutanoic acid and its esters
- PMK glycidic acid esters
Uniqueness
4-hydroxy-N-[4-(phenylamino)phenyl]piperidine-1-carbothioamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
N-(4-anilinophenyl)-4-hydroxypiperidine-1-carbothioamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3OS/c22-17-10-12-21(13-11-17)18(23)20-16-8-6-15(7-9-16)19-14-4-2-1-3-5-14/h1-9,17,19,22H,10-13H2,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKFYGMKCUDNBOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C(=S)NC2=CC=C(C=C2)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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